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Compound of Interest

Compound Name: Cyclohexylidenecyclohexane

Cat. No.: B110181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclohexylidenecyclohexane (C₁₂H₂₀), a saturated hydrocarbon with the CAS number 4233-

18-5. The information presented herein is crucial for the identification, characterization, and

quality control of this compound in research and development settings. This document details

the methodologies for key spectroscopic techniques and presents the data in a structured

format for ease of comparison and interpretation.

Overview of Spectroscopic Data
Spectroscopic analysis is fundamental to elucidating the structure and purity of organic

molecules. For cyclohexylidenecyclohexane, the primary techniques employed are Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS). Each of these methods provides unique insights into the molecular

framework of the compound.

Data Presentation
The following tables summarize the quantitative spectroscopic data obtained for

cyclohexylidenecyclohexane.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.1 Multiplet 8H

Allylic protons (-CH₂)

adjacent to the double

bond

~1.5 Multiplet 12H

Remaining methylene

protons (-CH₂) in the

rings

Note: The spectrum is relatively simple due to the high symmetry of the molecule. The

chemical shifts are approximate and can vary slightly depending on the solvent and instrument

frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

~133 Olefinic carbons (C=C)

~32 Allylic carbons (-CH₂)

~28 Methylene carbons (-CH₂)

~26 Methylene carbons (-CH₂)

Note: Due to the symmetry of the molecule, fewer signals are observed than the total number

of carbon atoms.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2925 Strong C-H stretch (alkane)

2850 Strong C-H stretch (alkane)

1445 Medium
C-H bend (methylene

scissoring)

~1650 (weak) Weak
C=C stretch (tetrasubstituted

alkene)

Note: The C=C stretching vibration for a tetrasubstituted alkene is often weak in the IR

spectrum.

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

164 Moderate Molecular Ion [M]⁺

135 Moderate [M - C₂H₅]⁺

121 Moderate [M - C₃H₇]⁺

95 Strong [C₇H₁₁]⁺ (Base Peak)

81 Strong [C₆H₉]⁺

67 Strong [C₅H₇]⁺

Note: The fragmentation pattern is characteristic of cyclic alkanes and alkenes, involving ring

cleavages and rearrangements.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms in cyclohexylidenecyclohexane.
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Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

Weigh approximately 10-20 mg of cyclohexylidenecyclohexane into a clean, dry vial.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify and assign the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in cyclohexylidenecyclohexane by

measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of liquid or solid cyclohexylidenecyclohexane directly onto the ATR

crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:
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The instrument software automatically subtracts the background spectrum from the sample

spectrum.

Identify the characteristic absorption bands and assign them to the corresponding molecular

vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of

cyclohexylidenecyclohexane.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of cyclohexylidenecyclohexane (approximately 1 mg/mL) in a

volatile organic solvent (e.g., dichloromethane or hexane).

GC Parameters:

Injector Temperature: 250 °C.

Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

250 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 2-3 scans/second.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Data Processing:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to

cyclohexylidenecyclohexane.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions.

Propose fragmentation pathways consistent with the observed mass spectrum.

Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

proposed fragmentation pathway in mass spectrometry.
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Caption: Workflow for the spectroscopic analysis of cyclohexylidenecyclohexane.
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Caption: Proposed mass spectrometry fragmentation pathway for

cyclohexylidenecyclohexane.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Cyclohexylidenecyclohexane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110181#cyclohexylidenecyclohexane-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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